molecular formula C12H15N5O2 B1396399 ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1306753-56-9

ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B1396399
M. Wt: 261.28 g/mol
InChI Key: MCIUELUWDLMDEO-SOFGYWHQSA-N
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Description

“Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C12H15N5O2 . Its average mass is 261.280 Da and its monoisotopic mass is 261.122589 Da .

Scientific Research Applications

Chemical Reactions and Synthesis

Research on ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate mainly focuses on its unique chemical reactions and potential for synthesizing novel compounds. Didenko et al. (2010) explored its selectivity in reactions with hydrazine, noting regiospecific formation of a pyridone cycle and regioselective cyclization to form 1,2-diazepines (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010). Similarly, Ledenyova et al. (2018) studied its reaction with thiourea, involving ANRORC rearrangement and N-formylation, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Potential Pharmacological Activity

Studies also explore its potential in developing pharmacologically active compounds. Mawlood et al. (2020) synthesized new pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones by condensing these compounds with primary amines, showing promise for future medicinal chemistry applications (Mawlood, Potapov, Ledenyova, Kozaderov, Stolpovskaya, Shikhaliev, & Potapov, 2020). Additionally, Abdel‐Aziz et al. (2008) highlighted the synthesis of pyrazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, demonstrating moderate effects against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Synthesis of Heterocyclic Compounds

This compound is also used in synthesizing various heterocyclic compounds. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles, indicating the compound's usefulness in organic synthesis, especially for producing compounds with potential antimicrobial properties (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Diverse Chemical Transformations

Furthermore, the compound demonstrates a wide range of chemical transformations. Sadchikova et al. (2020) explored its transformation into 7-aryl-3-(trifluoroacetyl)pyrazolo[5,1-c][1,2,4]triazines, showing the diverse pathways and products accessible from this compound (Sadchikova, Alexeeva, & Nenajdenko, 2020).

properties

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-19-12(18)11-9(6-8-16(2)3)17-10(14-15-11)5-7-13-17/h5-8H,4H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIUELUWDLMDEO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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